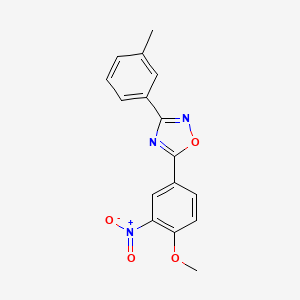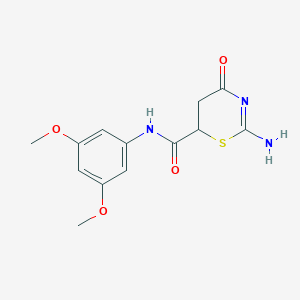![molecular formula C20H20ClN3O3S B15029718 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15029718.png)
2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, introduction of the chlorophenoxy group, and subsequent attachment of the sulfanyl and acetamide moieties. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenoxy group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, disrupt cellular processes, or interact with receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
Compared to similar compounds, 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has unique structural features that may enhance its biological activity and specificity
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-13(2)14-7-3-5-9-16(14)22-18(25)12-28-20-24-23-19(27-20)11-26-17-10-6-4-8-15(17)21/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
SOQWZBUTKQBURH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15029643.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15029651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B15029652.png)
![2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15029655.png)

![4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B15029670.png)
![1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15029674.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate](/img/structure/B15029685.png)
![ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B15029691.png)
![4-[(4-chlorobenzyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B15029728.png)
![5-(4-Bromophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15029735.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B15029740.png)
